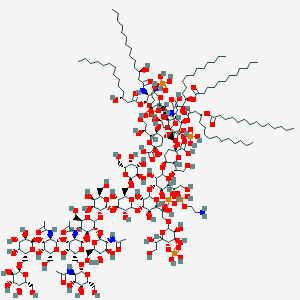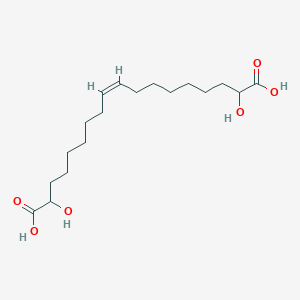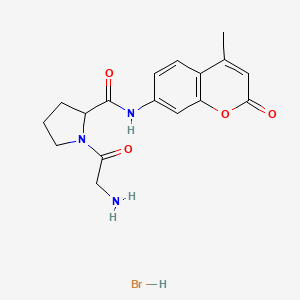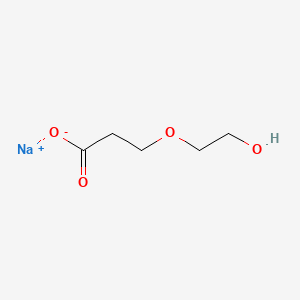
Endotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endotoxins are toxic substances bound to the bacterial cell wall and released when the bacterium ruptures or disintegrates. They are primarily found in Gram-negative bacteria and consist of lipopolysaccharide and lipoprotein complexes. The lipopolysaccharide component is responsible for the toxic effects, while the protein component determines its antigenic nature . Endotoxins can cause fever, inflammation, and even septic shock in severe cases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Endotoxins are not typically synthesized in a laboratory setting due to their complex structure and biological origin. Instead, they are extracted from the outer membranes of Gram-negative bacteria. The extraction process involves the following steps:
Cultivation of Bacteria: Gram-negative bacteria such as Escherichia coli are cultured under controlled conditions.
Cell Lysis: The bacterial cells are lysed using physical or chemical methods to release the endotoxins.
Purification: The endotoxins are purified using techniques such as ultrafiltration, chromatography, and two-phase aqueous micellar systems.
Industrial Production Methods: In industrial settings, endotoxins are often removed from pharmaceutical products to ensure safety. Methods include:
Depyrogenation: This involves dry-heat processes applied to glassware and other equipment.
Rinsing: Applied to closures and other components to remove endotoxins.
Analyse Des Réactions Chimiques
Endotoxins primarily undergo reactions related to their detection and removal rather than traditional chemical reactions like oxidation or reduction. Common methods include:
Gel-Clot Technique: Based on gel formation in the presence of endotoxins.
Turbidimetric Technique: Development of turbidity after cleavage of an endogenous substrate.
Chromogenic Technique: Development of color after cleavage of a synthetic peptide-chromogen complex.
Applications De Recherche Scientifique
Endotoxins have a wide range of applications in scientific research:
Chemistry: Used to study the structure and function of bacterial cell walls.
Biology: Essential for understanding the immune response to bacterial infections.
Medicine: Critical in the development of vaccines and the study of septic shock.
Industry: Used in the quality control of pharmaceuticals to ensure products are free from endotoxin contamination
Mécanisme D'action
Endotoxins exert their effects by interacting with the immune system. The lipopolysaccharide component binds to toll-like receptor 4 (TLR4) on immune cells, triggering a cascade of signaling events that lead to the production of pro-inflammatory cytokines. This can result in fever, inflammation, and in severe cases, septic shock .
Comparaison Avec Des Composés Similaires
Exotoxins: Unlike endotoxins, exotoxins are secreted by live bacteria and are typically proteins.
Mycotoxins: Produced by fungi and can contaminate food supplies.
Phytotoxins: Toxic substances produced by plants.
Uniqueness of Endotoxins: Endotoxins are unique due to their structural complexity and their role as integral components of the bacterial cell wall. They are not secreted but are released upon cell lysis, making them distinct from exotoxins .
Propriétés
Numéro CAS |
67924-63-4 |
|---|---|
Formule moléculaire |
C211H376N8O126P6 |
Poids moléculaire |
5227 g/mol |
Nom IUPAC |
(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-5-[(3S,4R,5R,6R)-4-[(3S,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2R,3R,4S,5R,6R)-3-[(3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2R,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxyoxan-2-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-[(1S)-2-[(3S,4R,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-5-phosphonooxyoxan-2-yl]oxy-1-hydroxyethyl]-3,5-dihydroxyoxan-2-yl]oxy-5-[[2-aminoethoxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxy-6-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxan-2-yl]oxy-2-carboxy-6-[(1S)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]oxan-4-yl]oxy-4-[(2R,4R,5R,6R)-4-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-carboxy-6-[(1S)-1,2-dihydroxyethyl]-5-hydroxyoxan-2-yl]oxy-6-[(1S)-1,2-dihydroxyethyl]-5-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C211H376N8O126P6/c1-11-17-23-29-35-41-42-48-54-60-66-72-134(247)308-109(70-64-58-52-46-39-33-27-21-15-5)80-136(249)322-182-142(219-132(245)79-108(69-63-57-51-45-38-32-26-20-14-4)307-133(246)71-65-59-53-47-40-34-28-22-16-6)192(301-99-128-153(260)179(321-135(248)78-107(237)68-62-56-50-44-37-31-25-19-13-3)141(196(317-128)344-348(290,291)292)218-131(244)77-106(236)67-61-55-49-43-36-30-24-18-12-2)320-130(178(182)341-346(284,285)286)101-304-209(206(278)279)83-118(336-210(207(280)281)81-116(149(256)172(337-210)110(238)84-220)335-211(208(282)283)82-117(340-349(293,294)305-75-73-212)150(257)173(338-211)111(239)85-221)177(176(339-209)114(242)88-224)326-203-170(277)186(189(175(325-203)113(241)87-223)343-351(297,298)345-350(295,296)306-76-74-213)332-202-169(276)184(167(274)171(323-202)115(243)96-299-199-166(273)162(269)187(342-347(287,288)289)174(324-199)112(240)86-222)329-201-168(275)183(155(262)129(319-201)100-303-198-164(271)159(266)146(253)122(92-228)313-198)330-204-188(161(268)147(254)123(93-229)314-204)333-205-190(334-193-138(215-103(8)233)157(264)144(251)120(90-226)310-193)185(152(259)125(95-231)315-205)331-195-140(217-105(10)235)181(154(261)127(316-195)98-300-191-137(214-102(7)232)156(263)143(250)119(89-225)309-191)327-194-139(216-104(9)234)180(151(258)124(94-230)311-194)328-200-165(272)160(267)148(255)126(318-200)97-302-197-163(270)158(265)145(252)121(91-227)312-197/h106-130,137-205,220-231,236-243,250-277H,11-101,212-213H2,1-10H3,(H,214,232)(H,215,233)(H,216,234)(H,217,235)(H,218,244)(H,219,245)(H,278,279)(H,280,281)(H,282,283)(H,293,294)(H,295,296)(H,297,298)(H2,284,285,286)(H2,287,288,289)(H2,290,291,292)/t106-,107-,108-,109-,110+,111+,112+,113+,114+,115+,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,137-,138-,139-,140-,141-,142-,143-,144-,145+,146+,147+,148+,149+,150+,151+,152-,153-,154+,155-,156-,157-,158+,159+,160+,161+,162-,163-,164-,165-,166+,167-,168-,169+,170+,171-,172-,173-,174-,175-,176-,177+,178-,179-,180-,181-,182-,183+,184+,185+,186-,187+,188-,189-,190-,191-,192-,193+,194+,195+,196-,197+,198+,199?,200-,201?,202?,203?,204-,205?,209-,210-,211-/m1/s1 |
Clé InChI |
BFVQTKQTUCQRPI-YYEZTRBPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@H](CO)O)OC3[C@H]([C@H]([C@@H]([C@H](O3)[C@H](CO)O)OP(=O)(O)OP(=O)(O)OCCN)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@H](COC5[C@H]([C@H]([C@@H]([C@H](O5)[C@H](CO)O)OP(=O)(O)O)O)O)O)O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)OC9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)NC(=O)C)NC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)O)O)O)O[C@@]1(C[C@H]([C@@H]([C@H](O1)[C@H](CO)O)O)O[C@@]1(C[C@H]([C@@H]([C@H](O1)[C@H](CO)O)O)OP(=O)(O)OCCN)C(=O)O)C(=O)O)C(=O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)OC3C(C(C(C(O3)C(CO)O)OP(=O)(O)OP(=O)(O)OCCN)OC4C(C(C(C(O4)C(COC5C(C(C(C(O5)C(CO)O)OP(=O)(O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)NC(=O)C)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)NC(=O)C)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)O)O)O)OC1(CC(C(C(O1)C(CO)O)O)OC1(CC(C(C(O1)C(CO)O)O)OP(=O)(O)OCCN)C(=O)O)C(=O)O)C(=O)O)OCC1C(C(C(C(O1)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)

![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)



![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)

![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)

![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)
